![molecular formula C8H10Br2N2 B13571675 2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the bromination of 5-methylimidazo[1,2-a]pyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2,3-disubstituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of debrominated imidazo[1,2-a]pyridine derivatives.
科学研究应用
2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazo[1,2-a]pyridine core play a crucial role in its biological activity. The compound can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
- 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Uniqueness
2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to the presence of both bromine atoms and a methyl group, which enhance its reactivity and potential applications. The fused imidazo[1,2-a]pyridine structure also contributes to its versatility in various chemical and biological contexts.
属性
分子式 |
C8H10Br2N2 |
|---|---|
分子量 |
293.99 g/mol |
IUPAC 名称 |
2,3-dibromo-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H10Br2N2/c1-5-3-2-4-6-11-7(9)8(10)12(5)6/h5H,2-4H2,1H3 |
InChI 键 |
NPDNBAGZEGHQMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2=NC(=C(N12)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


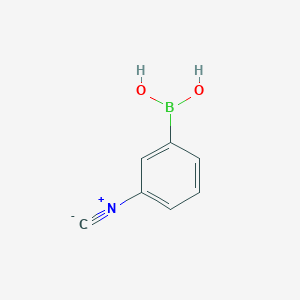
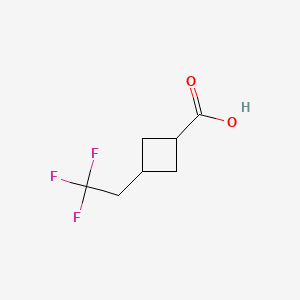
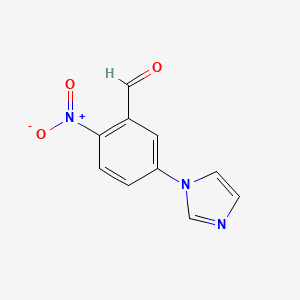
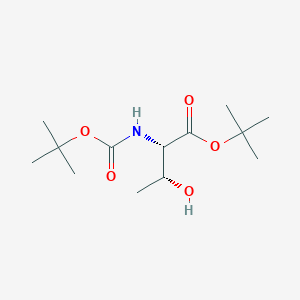
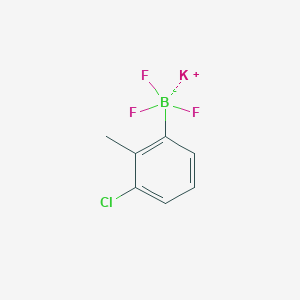
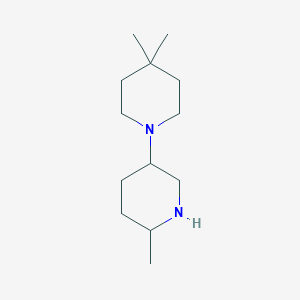

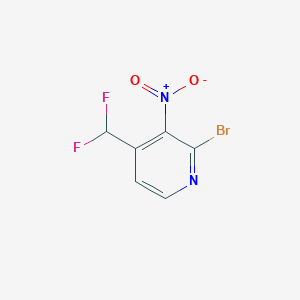
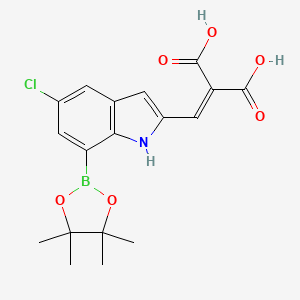
![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)
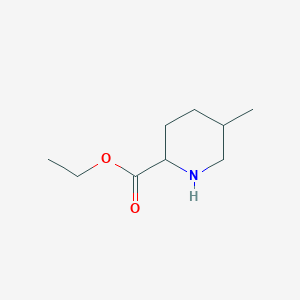
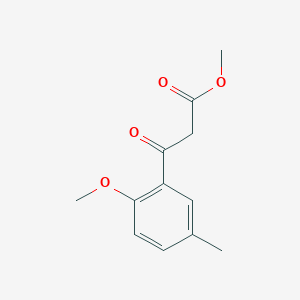
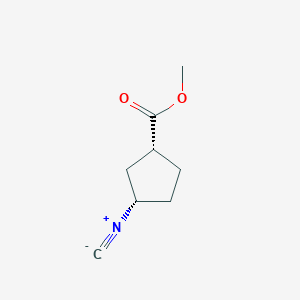
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
